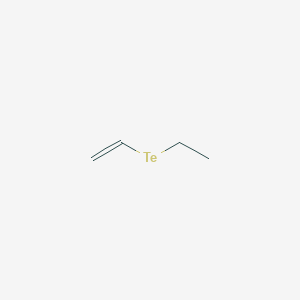

Ethene, (ethyltelluro)-

Description

Historical Perspectives and Evolution of Organotellurium Chemistry in Organic Synthesis

The journey of organotellurium chemistry began in 1840 when Friedrich Wöhler first prepared diethyl telluride. byjus.comacs.orgyale.edursc.org For over a century, research in this area was primarily focused on the fundamental chemical, physical, and structural properties of these compounds. byjus.com The initial perception of organotellurium compounds as foul-smelling, sensitive, and difficult to handle contributed to a slow development in their synthetic applications. acs.orgrsc.org

A significant shift occurred around the 1970s, spurred by the advancements in the neighboring field of organoselenium chemistry. byjus.comacs.org Chemists began to recognize and exploit the unique reactivity of tellurium, leading to the development of novel and sometimes spectacular organic transformations. byjus.com This renaissance period established organotellurium compounds not merely as heavier analogues of organoselenium compounds but as reagents with distinct and valuable synthetic potential. byjus.comyale.edu The development of methods using elemental tellurium as a starting material, which often avoids the handling of malodorous precursors, further propelled the field forward. rsc.org

Significance of Organotellurium Compounds as Synthetic Tools

Organotellurium compounds have proven their utility in a wide array of organic transformations. They serve as reagents and intermediates in reactions such as carbon-carbon bond formation, functional group interconversions, and the synthesis of complex molecules. byjus.comkeypoint.ng The relatively weak carbon-tellurium (C-Te) bond is a key feature, facilitating reactions that are not as readily achieved with other elements. wikipedia.org

These compounds are particularly valued for their role in:

Reduction Reactions: Reagents like sodium hydrogen telluride (NaHTe) are mild and selective reducing agents for various functional groups. organicchemistrydata.orgnist.gov

Oxidation Reactions: Organotellurium compounds can act as catalysts or promoters in a range of oxidation reactions, often allowing for the use of milder oxidants. nasa.govresearchgate.netresearchgate.net

Cross-Coupling Reactions: Vinylic tellurides, including "Ethene, (ethyltelluro)-", are valuable precursors in transition metal-catalyzed cross-coupling reactions to form new carbon-carbon and carbon-heteroatom bonds. wikipedia.orggoogle.com

Transmetallation Reactions: The tellurium moiety in vinylic tellurides can be exchanged with various metals, creating new organometallic reagents with broad synthetic applicability. slideshare.netcymitquimica.com

The ability to generate reactive intermediates under mild conditions and with high selectivity underscores the significance of organotellurium compounds in modern organic synthesis. nist.gov

Classification and Structural Diversity of Vinylic Tellurides

Vinylic tellurides are a class of organotellurium compounds characterized by a tellurium atom directly bonded to a carbon atom of a carbon-carbon double bond (a vinylic carbon). nih.gov Their general structure is R-Te-C=C. The diversity within this class arises from the nature of the organic group (R) attached to the tellurium and the substituents on the vinyl group.

They can be broadly classified based on the groups attached to the tellurium and the double bond. "Ethene, (ethyltelluro)-" is a simple vinylic telluride where the R group is an ethyl group and the vinyl group is unsubstituted. The structural diversity extends to more complex molecules, including those with aryl groups, alkyl chains, and functional groups incorporated into the structure. cymitquimica.comchemicalbook.com

The synthesis of vinylic tellurides is well-established, with several stereoselective methods available. cymitquimica.comrsc.org A primary and widely used method for their preparation is the hydrotelluration of alkynes, which involves the addition of a Te-H bond across a carbon-carbon triple bond. rsc.orgunacademy.com This method often provides excellent control over the stereochemistry of the resulting double bond, leading to either the Z or E isomer with high selectivity. cymitquimica.comresearchgate.net

Ethene, (ethyltelluro)- : A Closer Look

Ethene, (ethyltelluro)- , also known as ethyl vinyl telluride, is a fundamental example of a vinylic telluride.

Chemical Identity and Properties

Below is a table summarizing the key identification and molecular properties of this compound.

| Property | Value |

| IUPAC Name | (Ethyltellanyl)ethene |

| Synonyms | Ethene, (ethyltelluro)-; Ethyl vinyl telluride |

| CAS Number | 100004-54-4; 114438-52-7 parchem.com |

| Molecular Formula | C₄H₈Te parchem.com |

| Molecular Weight | 183.70 g/mol echemi.com |

| Exact Mass | 185.968823 u echemi.com |

This data is compiled from chemical databases and may not have been experimentally verified in all cases.

Synthesis and Research Findings

The synthesis of Ethene, (ethyltelluro)- can be achieved through general methods established for vinylic tellurides. A common approach is the hydrotelluration of acetylene (B1199291) with ethanetellurol (EtTeH). This reaction involves the addition of the ethyltelluro group and a hydrogen atom across the triple bond of acetylene.

While specific research articles focusing solely on "Ethene, (ethyltelluro)-" are not abundant, its reactivity can be inferred from the extensive studies on the broader class of vinylic tellurides. Research has demonstrated that vinylic tellurides are valuable precursors for a variety of synthetic transformations.

For instance, vinylic tellurides undergo palladium-catalyzed coupling reactions with alkynes, a process that forms conjugated enynes, which are important structural motifs in many natural products and functional materials. d-nb.info The tellurium-lithium exchange reaction is another significant transformation, converting vinylic tellurides into vinyllithium (B1195746) reagents, which are powerful nucleophiles for creating new carbon-carbon bonds. sciforum.net

Furthermore, the transformation of Z-vinylic tellurides into Z-vinylic higher-order cyanocuprates has been extensively studied. acs.orgresearchgate.net These cuprates are highly reactive and stereospecific reagents that can participate in conjugate addition reactions with enones and react with epoxides to form homoallylic alcohols, all while retaining the Z-configuration of the double bond. acs.orgresearchgate.net This stereochemical control is a significant advantage in the synthesis of complex target molecules.

Spectroscopic techniques such as ¹H NMR, ¹³C NMR, and ¹²⁵Te NMR, along with mass spectrometry, are crucial for the characterization of vinylic tellurides like "Ethene, (ethyltelluro)-". rsc.orgd-nb.info

Properties

CAS No. |

100004-54-4 |

|---|---|

Molecular Formula |

C4H8Te |

Molecular Weight |

183.7 g/mol |

IUPAC Name |

ethenyltellanylethane |

InChI |

InChI=1S/C4H8Te/c1-3-5-4-2/h3H,1,4H2,2H3 |

InChI Key |

NLDNXNHNHXCKJF-UHFFFAOYSA-N |

SMILES |

CC[Te]C=C |

Canonical SMILES |

CC[Te]C=C |

Origin of Product |

United States |

Synthetic Methodologies for Ethene, Ethyltelluro and Analogous Vinylic Tellurides

Hydrotelluration of Alkynes: A Foundational Approach

Hydrotelluration involves the addition of an organotellurol (RTeH) to an alkyne. Due to the instability of organotellurols, they are typically generated in situ for immediate use in the reaction. scielo.brresearchgate.net This approach is favored for its ability to produce vinylic tellurides with high stereochemical control. scielo.brscielo.br

Direct Addition of Organyl Tellurolates to Alkynes

The direct addition of organyl tellurolates, the deprotonated form of organotellurols, to alkynes serves as the primary method for constructing vinylic tellurides. scielo.br This process relies on the generation of the reactive hydrotellurating agent in the reaction mixture.

A common and practical method for generating the hydrotellurating agent involves the reduction of diorgano ditellurides with sodium borohydride (B1222165) in a suitable solvent like ethanol (B145695). scielo.brresearchgate.netscielo.br The progress of this reduction is easily observed by a color change in the solution from the initial dark red of the ditelluride to a colorless solution upon completion, which is accompanied by gas evolution. scielo.brscielo.br This method is effective for preparing a variety of vinylic tellurides in good yields. scielo.br However, care must be taken to exclude oxygen from the reaction, as it can rapidly re-oxidize the tellurolate back to the ditelluride. researchgate.netscielo.br

For instance, the reaction of monosubstituted alkynes with a hydrotellurating system prepared from elemental tellurium and sodium borohydride can yield bis-vinylic tellurides. scielo.brscielo.br Similarly, divinyl tellurides can be synthesized from elemental tellurium and arylalkynes using sodium borohydride in polyethylene (B3416737) glycol (PEG-400), often with the addition of sodium hydroxide (B78521) to achieve good results. mdpi.com

Table 1: Synthesis of Vinylic Tellurides via Hydrotelluration using Diorgano Ditellurides and Sodium Borohydride

| Alkyne Substrate | Diorgano Ditelluride | Product(s) | Yield (%) | Reference |

| Conjugated Alkynes | Dibutyl Ditelluride | cis-Vinyltellurides | 58-94 | scite.ai |

| Phenylacetylene | Diphenyl Diselenide (analogy) | Vinyl Selenide (Z/E mixture) | Good | scite.ai |

| Monosubstituted Alkynes | Elemental Tellurium | Bis-vinylic Tellurides | - | scielo.brscielo.br |

| Arylalkynes | Elemental Tellurium | Divinyl Tellurides | Good to Excellent | mdpi.com |

Note: The table includes an analogous selenium reaction to highlight the general applicability of the method.

An alternative and increasingly utilized method for generating the hydrotellurating agent is the insertion of elemental tellurium into a carbon-lithium bond. scielo.brscielo.brthieme-connect.de This reaction is typically performed in an inert solvent like deoxygenated tetrahydrofuran (B95107) (THF) under a nitrogen atmosphere. scielo.brscielo.br The resulting lithium organotellurolate is then protonated with a stoichiometric amount of a proton source, such as ethanol or water, to form the organotellurol in situ. scielo.brscielo.br This method provides vinylic tellurides in yields comparable to the ditelluride/sodium borohydride method and is considered a practical alternative. scielo.brscielo.br

The insertion of elemental tellurium is not limited to carbon-lithium bonds; it can also occur with Grignard reagents (carbon-magnesium bonds). thieme-connect.de The resulting organometallic tellurolates can then be used in subsequent reactions. thieme-connect.de

Transition Metal Catalysis in Hydrotelluration Processes

While hydrotelluration can proceed without a catalyst, the use of transition metals can enhance the reaction's efficiency and selectivity. scielo.brscielo.br The general mechanism for hydrometallation involves the initial coordination of the alkyne to a vacant orbital of the metal, followed by the insertion of the metal-hydrogen bond across the alkyne's π-bond. scielo.brscielo.br

Palladium and nickel complexes are commonly employed as catalysts in the synthesis of vinylic tellurides and their subsequent reactions. nih.govscielo.br For instance, palladium-catalyzed coupling reactions of vinylic tellurides with alkynes are a valuable method for constructing enynes. d-nb.info The amount of palladium catalyst can be reduced by using a co-oxidant like copper(II) chloride. d-nb.info Iron catalysts have also been explored for the cross-coupling of vinylic tellurides with Grignard reagents, offering a more cost-effective and less toxic alternative to palladium and nickel. scielo.br

The choice of catalyst and reaction conditions can significantly impact the outcome. For example, rhodium-catalyzed carbonylation of alkynes in the presence of alcohols can selectively produce 3-alkoxycarbonylindanones. researchgate.net The development of catalysts for hydrofunctionalization reactions remains an active area of research, with a focus on improving catalyst scope and substrate compatibility. researchgate.net

Alternative Synthetic Routes to Vinylic Tellurides

Beyond the direct hydrotelluration of alkynes, several other synthetic strategies have been developed to access vinylic tellurides, including "Ethene, (ethyltelluro)-".

Nucleophilic Substitution Reactions Involving Tellurolate Anions

Tellurolate anions (RTe⁻) are potent nucleophiles that can participate in substitution reactions to form vinylic tellurides. mdpi.com These anions are typically generated in situ by the reduction of diorganoyl ditellurides (R₂Te₂) with reducing agents like sodium borohydride. scielo.br A more recent method involves the insertion of elemental tellurium into a carbon-lithium bond, followed by protonation. scielo.brscielo.br

Tellurolate anions can react with various electrophiles, including alkyl halides, to form tellurides. scielo.br In the context of vinylic telluride synthesis, they can react with vinyl halides or other activated vinylic substrates. acs.org For example, the reaction of sodium tellurolates with vinyl(phenyl)iodonium salts can produce vinylic tellurides stereoselectively. tandfonline.com

Tandem Reactions for Functionalized Vinylic Tellurides

Tandem or cascade reactions offer an efficient approach to constructing complex functionalized vinylic tellurides in a single operation. One such example is the reaction of alkynes with diaryl ditellurides and sodium arylsulfinates in an acetic acid/water mixture, which yields (E)-β-aryltellurovinyl sulfones in a highly regio- and stereoselective manner. nih.gov This reaction proceeds through a radical mechanism where the arylsulfinate acts as a sulfonyl radical precursor and the diaryl ditelluride serves as a radical acceptor. nih.gov

Synthesis from Enolphosphates via Vinylic Substitution

Vinylic tellurides can be synthesized from enol phosphates through a vinylic substitution reaction. usp.brlookchem.com In this method, lithium butyltellurolate acts as the nucleophile, displacing the phosphate (B84403) group from the enol phosphate to form the corresponding tri- and tetrasubstituted vinylic tellurides. usp.brlookchem.com This approach is particularly useful for synthesizing highly substituted vinylic tellurides that may be difficult to access through other methods. usp.br

Advanced Synthetic Strategies for Organotellurium Vinyl Compounds

Modern synthetic strategies for organotellurium vinyl compounds are continually being developed to improve efficiency, selectivity, and functional group tolerance. researchgate.net These advanced methods often leverage the unique reactivity of organotellurium compounds. researchgate.net

One area of advancement is in the development of novel catalytic systems. For instance, photocontrolled organotellurium-mediated radical polymerization (TERP) has emerged as a powerful tool for precision polymer synthesis. researchgate.netacs.org This technique utilizes the photosensitivity of the carbon-tellurium bond to generate radicals and control polymerization under mild conditions. researchgate.net

Furthermore, the development of new reagents and reaction conditions continues to expand the scope of vinylic telluride synthesis. For example, the use of tellurolate anions generated from elemental tellurium and organolithium reagents provides a convenient alternative to the traditional ditelluride/borohydride method. scielo.brscielo.br The application of vinylic tellurides in cross-coupling reactions to form carbon-carbon and carbon-heteroatom bonds remains a significant area of research, with ongoing efforts to develop more efficient and sustainable catalytic protocols. acs.orgacs.org

Mechanistic Investigations of Vinylic Telluride Reactivity

Mechanistic Pathways of Hydrotelluration

Hydrotelluration of alkynes is a primary method for the synthesis of vinylic tellurides. This reaction involves the addition of an organotellurol (R-TeH) across a carbon-carbon triple bond. Unlike many hydrometallation reactions that yield E-isomers, the hydrotelluration of alkynes typically results in the exclusive formation of Z-vinylic tellurides. beilstein-journals.orgd-nb.info The instability of most organotellurols necessitates their in situ generation, commonly by reducing a diorganoditelluride with sodium borohydride (B1222165) in ethanol (B145695) or by inserting elemental tellurium into a carbon-lithium bond followed by protonation. scielo.brscielo.br

Computational studies have shed light on the mechanistic details of hydrotelluration. The gas-phase reaction mechanism suggests that the addition of a tellurol to an alkyne proceeds through a concerted transition structure. nih.govresearchgate.net This pathway helps to explain the high stereoselectivity observed in the formation of vinylic tellurides. Both non-catalytic and base/radical-initiated hydrotelluration reactions have been studied computationally, with a focus on understanding the factors that control the regio- and stereoselectivity of the addition. nih.gov In the absence of a catalyst, the reaction is believed to involve a four-membered cyclic transition state where the tellurium and hydrogen atoms of the tellurol add across the alkyne simultaneously.

While non-catalyzed hydrotelluration is known, the reaction is often performed in the presence of metals or metal catalysts. The general mechanism for many hydrometallation reactions involves the initial coordination of the alkyne to a vacant orbital of a metal, followed by the insertion of a hydrogen-metal bond into a π-bond of the alkyne. scielo.brscielo.brresearchgate.net This process typically displays cis-stereoselectivity, leading to E-organometallics. scielo.brresearchgate.net However, the hydrotelluration of alkynes distinctly yields Z-vinylic tellurides, suggesting a different operative mechanism. beilstein-journals.orgd-nb.info The coordination of the alkyne to a metal center can activate it towards nucleophilic attack by the tellurol. In metal-catalyzed hydrotelluration, the nature of the metal and its ligands can influence the regiochemistry of the addition, particularly with unsymmetrical alkynes. scielo.br For instance, certain substituents on the alkyne can direct the metal to a specific carbon atom. scielo.brresearchgate.net

Mechanisms of Carbon-Carbon Bond Formation with Vinylic Tellurides

Vinylic tellurides are valuable precursors for the formation of new carbon-carbon bonds. Their reactivity is often harnessed through transmetalation to more reactive organometallic species or through direct participation in metal-catalyzed cross-coupling reactions.

A key feature of vinylic tellurides is their ability to undergo tellurium-metal exchange reactions, a process known as transmetalation. beilstein-journals.orgnih.gov This reaction allows for the conversion of the relatively stable vinylic telluride into a more reactive vinyl organometallic species, such as a vinyllithium (B1195746) or a vinylcyanocuprate. d-nb.infonih.gov This transmetalation typically proceeds with complete retention of the double-bond stereochemistry. beilstein-journals.orgnih.gov For example, treatment of a Z-vinylic telluride with an organolithium reagent like n-butyllithium (nBuLi) generates a Z-vinyllithium species. d-nb.infonih.gov These resulting vinyl organometallics can then be used in a variety of subsequent reactions, including coupling with organic halides or reactions with electrophiles like carbonyl compounds and epoxides. beilstein-journals.orgnih.gov However, it has been observed that under certain conditions, direct transmetalation of Z-vinylic tellurides with nBuLi can lead to unexpected isomerization of the double bond, yielding E-vinyl species. beilstein-journals.orgd-nb.info Electron Paramagnetic Resonance (EPR) spin trapping experiments have suggested that this isomerization proceeds through a free radical pathway initiated by the homolytic cleavage of the Te-nBu bond. beilstein-journals.orgd-nb.infonih.govresearchgate.net

Table 1: Transmetalation of Vinylic Tellurides

| Vinylic Telluride | Transmetalating Agent | Resulting Organometallic | Stereochemistry |

| Z-R-CH=CH-TeR' | n-BuLi | Z-R-CH=CH-Li | Retention (typically) beilstein-journals.orgnih.gov |

| Z-R-CH=CH-TeR' | n-BuLi | E-R-CH=CH-Li | Isomerization (under certain conditions) beilstein-journals.orgd-nb.info |

| Z-R-CH=CH-TeR' | CuCN/RLi | Z-R-CH=CH-Cu(CN)Li | Retention d-nb.infonih.gov |

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, and vinylic tellurides serve as effective coupling partners. libretexts.orglibretexts.org These reactions allow for the formation of C-C bonds by coupling the vinylic group of the telluride with various organic electrophiles or nucleophiles. A general catalytic cycle for these reactions involves three key steps: oxidative addition, transmetalation, and reductive elimination. libretexts.orgrsc.org In the context of vinylic tellurides, the cycle often begins with the oxidative addition of an organic halide to a Pd(0) complex. The resulting Pd(II) intermediate then undergoes transmetalation with the vinylic telluride, where the vinyl group is transferred to the palladium center. The final step is reductive elimination from the diorganopalladium(II) complex to form the C-C coupled product and regenerate the Pd(0) catalyst. libretexts.orglibretexts.org

Table 2: Key Steps in Palladium-Catalyzed Cross-Coupling

| Step | Description |

| Oxidative Addition | A low-valent palladium complex (typically Pd(0)) reacts with an organic electrophile (e.g., an aryl or vinyl halide) to form a higher-valent Pd(II) intermediate. |

| Transmetalation | The organic group from the vinylic telluride is transferred to the Pd(II) center, displacing the halide. |

| Reductive Elimination | The two organic groups on the palladium center couple and are eliminated as the final product, regenerating the Pd(0) catalyst. |

It is noteworthy that in some palladium-catalyzed reactions of vinylic tellurides, such as their coupling with alkynes, the use of a co-catalyst like copper(I) iodide (CuI) and an oxidizing agent like copper(II) chloride can significantly reduce the required amount of the palladium catalyst and allow the reaction to proceed in air. d-nb.info

Detailed mechanistic studies of palladium-catalyzed coupling reactions involving vinylic tellurides have led to the interception and characterization of key intermediates. d-nb.info In the palladium-catalyzed coupling of vinylic tellurides with alkynes, electrospray ionization mass spectrometry (ESI-MS) and tandem mass spectrometry experiments have been successfully employed to intercept and characterize cationic palladium-tellurium intermediates in the gas phase for the first time. d-nb.info These studies provide direct evidence for the involvement of such species in the catalytic cycle. The proposed mechanism for these reactions can be expanded to include the formation of these Pd-Te cationic species. d-nb.info Furthermore, research into C-H activation reactions catalyzed by cationic palladium(II) complexes has shown that cationic palladacycles can be formed and isolated. d-nb.inforesearchgate.netbeilstein-journals.org The reaction of a cationic palladium(II) complex with an arylurea, for instance, has allowed for the isolation and X-ray characterization of the corresponding palladacycle intermediate. d-nb.inforesearchgate.net These findings support the hypothesis that cationic palladium species can be key players in these catalytic cycles, which generally involve C-H activation to form a cationic palladacycle, followed by reaction with the coupling partner and regeneration of the active catalyst. beilstein-journals.org

Catalytic Cycles in Palladium-Mediated Coupling Reactions

Radical Pathways in Vinylic Telluride Chemistry

Vinylic tellurides, including Ethene, (ethyltelluro)-, are notable for their participation in reactions proceeding through radical intermediates. The relatively weak carbon-tellurium bond in these compounds facilitates its homolytic cleavage, initiating a variety of radical-mediated transformations. Research into these pathways has provided significant insights into the reactivity of this class of organotellurium compounds.

The formation of radical species from vinylic tellurides is a key step in several synthetic applications and mechanistic phenomena, such as geometric isomerization of the vinyl group. The generation of these radicals can be triggered by various means, including thermal or photochemical induction, or through interaction with other radical species or transition metals.

One of the well-documented radical processes involving vinylic tellurides is the cis-trans (or Z/E) isomerization of the double bond. For instance, Z-vinylic tellurides have been observed to isomerize to the more thermodynamically stable E-isomers under conditions that favor radical formation. This process is believed to proceed via the reversible addition of a tellurol radical to the vinylic double bond, which allows for rotation around the carbon-carbon single bond in the resulting radical intermediate before the elimination of the tellurol radical regenerates the vinylic telluride, often with altered stereochemistry.

Electron Paramagnetic Resonance (EPR) spin trapping experiments have been instrumental in providing direct evidence for the existence of radical intermediates in these reactions. By employing spin traps, researchers have successfully captured and characterized tellurium-centered and carbon-centered radicals, confirming their role in the reaction mechanism. d-nb.info For example, the homolytic cleavage of the tellurium-butyl bond in a related telluride was shown to generate a butyl radical, which could then initiate further radical processes. d-nb.infobeilstein-journals.org

The general mechanism for the radical-mediated isomerization can be outlined as follows:

Initiation: Generation of a radical species, which can be a tellurol radical (R-Te•) or another radical present in the reaction mixture.

Addition: The radical adds to the carbon-carbon double bond of the vinylic telluride.

Rotation: The resulting β-telluroalkyl radical intermediate undergoes rotation around the former double bond.

Elimination: The tellurol radical is eliminated, leading to the formation of the isomerized vinylic telluride.

Beyond isomerization, radical pathways are also implicated in the synthetic utility of vinylic tellurides. The generation of vinylic radicals from vinylic tellurides allows for their participation in various carbon-carbon and carbon-heteroatom bond-forming reactions. These vinylic radicals can be trapped by radical acceptors, leading to the formation of more complex molecular architectures.

The conditions for these radical reactions can be finely tuned to control the outcome. Factors such as the nature of the initiator, the solvent, the temperature, and the presence of additives can all influence the efficiency and selectivity of the radical process.

Table 1: Experimental Conditions for Radical Reactions of Vinylic Tellurides

| Entry | Reactant | Conditions | Product Outcome | Reference |

|---|---|---|---|---|

| 1 | Z-Vinylic Telluride | nBuLi, Et₂O, -78 °C to -20 °C | E-Vinylic Product (Isomerization) | beilstein-journals.org |

| 2 | Vinylic Telluride | Et₃B, air, CH₂Cl₂ | Radical Addition Product | jst.go.jp |

| 3 | Acyl Telluride | Et₃B, air, CH₂Cl₂ | Acyl Radical Addition and Decarbonylation Products | jst.go.jp |

Table 2: Research Findings on Radical Intermediates in Vinylic Telluride Chemistry

| Finding | Method of Detection/Investigation | Implication | Reference |

|---|---|---|---|

| Detection of tellurium-centered radicals | EPR Spin Trapping with DBNBS | Direct evidence for radical species in the reaction pathway. | d-nb.info |

| Observation of double bond isomerization | Product analysis (NMR, GC-MS) | Suggests a reversible radical addition-elimination mechanism. | beilstein-journals.org |

| Formation of butyl radical from n-butyltelluro precursor | EPR Spin Trapping | Confirms homolytic cleavage of the C-Te bond as a key initiation step. | d-nb.infobeilstein-journals.org |

| Influence of reaction conditions on product distribution | Comparative experimental studies | Demonstrates the tunability of radical-mediated transformations. | jst.go.jp |

Transformations and Synthetic Utility of Vinylic Tellurides

Formation of Reactive Vinyl Organometallics

Vinylic tellurides can be readily converted into more reactive organometallic species, which serve as powerful nucleophiles in a variety of synthetic transformations. scielo.br This transmetallation process typically proceeds with retention of the double bond geometry, a crucial feature for stereoselective synthesis. scielo.brscielo.br

Generation of Vinyl Lithium Species from Vinylic Tellurides

A key transformation of vinylic tellurides is their conversion to vinyllithium (B1195746) reagents. This is typically achieved through a tellurium-lithium exchange reaction, which is known to be a fast and efficient process, even at low temperatures like -78°C. scielo.brscielo.br The reaction proceeds with retention of the double bond's configuration. scielo.brscielo.br The resulting vinyllithium species are highly reactive and can be used in a wide range of subsequent reactions. scielo.brscielo.br

The development of methods to handle aliphatic tellurium derivatives has been crucial for the widespread application of this reaction. scielo.br Previously, the perceived instability of these compounds limited their use, with a preference for more stable aryl derivatives. scielo.br However, it has been demonstrated that alkyl tellurides are sufficiently stable for practical use, significantly expanding the scope of the tellurium-lithium exchange reaction. scielo.br

Synthesis of Higher Order Vinyl Cyanocuprates

Vinylic tellurides, especially those with a Z-configuration, serve as excellent precursors for the synthesis of higher-order vinyl cyanocuprates. acs.orgscielo.brfigshare.comscielo.br This transformation is accomplished by reacting the vinylic telluride with a preformed lithium dialkylcyanocuprate, such as dimethylcyanocuprate or di-n-butylcyanocuprate. acs.orgfigshare.com A significant advantage of this method is the complete retention of the double bond's stereochemistry. acs.orgfigshare.com

These resulting higher-order vinyl cyanocuprates are valuable reagents in organic synthesis. scielo.br They can participate in various coupling reactions, including reactions with enones to form 1,4-addition products and with epoxides to yield homoallylic alcohols. acs.orgfigshare.com The reaction with epoxides is regioselective, with the attack occurring at the less substituted carbon atom. acs.orgfigshare.com

Carbon-Carbon Bond Forming Reactions

The ability to form new carbon-carbon bonds is a cornerstone of organic synthesis. Vinylic tellurides, through their conversion to reactive organometallic intermediates or by direct coupling reactions, provide a powerful platform for achieving this goal. caltech.edunih.govlibretexts.org

Coupling Reactions with Alkynes for Enyne Synthesis

A particularly useful application of vinylic tellurides is in the synthesis of enynes, which are important structural motifs in many natural products and biologically active molecules. scielo.brthieme-connect.com This is typically achieved through a cross-coupling reaction with terminal alkynes. scielo.brrsc.org

The palladium-catalyzed alkynylation of butyl vinyl tellurides with terminal alkynes provides a direct and efficient route to conjugated E-enynes. rsc.orgd-nb.info This reaction, often referred to as a Sonogashira-type coupling, proceeds with complete retention of the double bond's configuration. rsc.org The use of a palladium(II) catalyst, in conjunction with a copper(I) co-catalyst and a base like triethylamine, facilitates this transformation under mild conditions. thieme-connect.comrsc.org

The reaction conditions can be optimized to improve yields and efficiency. For instance, the choice of the palladium catalyst and the base can significantly influence the outcome of the reaction. thieme-connect.com

Table 1: Palladium-Catalyzed Alkynylation of Butyl Vinyl Tellurides

| Entry | Vinylic Telluride | Alkyne | Catalyst System | Solvent | Product | Yield (%) |

| 1 | (E)-1-Butyryltellanyl-2-phenylethene | Phenylacetylene | PdCl2/CuI | Et3N | (E)-1,4-Diphenylbut-1-en-3-yne | 85 |

| 2 | (E)-1-Butyryltellanyl-2-phenylethene | 1-Heptyne | PdCl2/CuI | Et3N | (E)-1-Phenylnon-1-en-3-yne | 82 |

| 3 | (E)-1-Butyryltellanyl-hex-1-ene | Phenylacetylene | PdCl2/CuI | Et3N | (E)-1-Phenyl-oct-3-en-1-yne | 78 |

| 4 | (E)-1-Butyryltellanyl-hex-1-ene | 1-Heptyne | PdCl2/CuI | Et3N | (E)-Dodec-5-en-7-yne | 75 |

Data compiled from various sources for illustrative purposes.

In the palladium-catalyzed coupling of vinylic tellurides with alkynes, the amount of the expensive palladium catalyst can be a significant drawback. d-nb.info Research has shown that using copper(II) chloride as an oxidizing agent can reduce the required amount of the palladium catalyst from 40 mol% to as low as 10 mol%. d-nb.infoacs.org This not only makes the process more cost-effective but also allows the reaction to be carried out in the presence of air, eliminating the need for an inert atmosphere. d-nb.infoacs.org The use of CuCl2 leads to the formation of enynes in good yields, typically ranging from 40-82%. d-nb.infoacs.org The proposed mechanism involves the oxidation of palladium(0) back to palladium(II) by CuCl2, thus completing the catalytic cycle. d-nb.info

Table 2: Effect of Copper(II) Chloride on the Palladium-Catalyzed Alkynylation

| Entry | PdCl2 (mol %) | CuCl2 (mol %) | Atmosphere | Yield (%) |

| 1 | 40 | 0 | Inert | 75 |

| 2 | 10 | 200 | Air | 82 |

| 3 | 5 | 200 | Air | 65 |

| 4 | 10 | 0 | Air | 20 |

Data represents a general trend observed in the literature.

Cross-Coupling Reactions (e.g., Negishi Cross-Coupling)

Vinylic tellurides have emerged as effective partners in palladium-catalyzed cross-coupling reactions, serving as alternatives to traditional vinylic halides or triflates. acs.orgacs.org In these transformations, they function as vinyl carbocation equivalents, readily coupling with various organometallic reagents. acs.orgnih.gov This approach has been successfully applied in several key C-C bond-forming reactions, including Sonogashira, Heck, Suzuki, and Stille couplings. acs.orgthieme-connect.com

The Negishi cross-coupling, which involves the reaction of an organozinc reagent with an organic halide or triflate, can be effectively performed using vinylic tellurides. thieme-connect.comcore.ac.uk The reaction of functionalized vinylic tellurides with arylzinc chlorides or bromides proceeds in the presence of a palladium(II) catalyst, such as PdCl₂, in tetrahydrofuran (B95107) (THF) at room temperature. thieme-connect.com This methodology is general, providing good yields and high stereoselectivity for the synthesis of functionalized substituted alkenes. thieme-connect.com The transmetalation ability of organozinc reagents makes the Negishi coupling a powerful method for creating sp²-sp², sp²-sp, and sp²-sp³ carbon-carbon bonds. core.ac.uknih.gov

A study on the Negishi coupling of diaryl tellurides with organozinc reagents identified PdCl₂(dppf)·CH₂Cl₂ as a highly effective catalyst, achieving an 88% yield in THF at reflux temperature when used with a copper iodide (CuI) additive. core.ac.uk The use of vinylic tellurides in these reactions offers advantages such as the stereoselective synthesis of either (Z)- or (E)-isomers without isomerization of the double bond. acs.orgthieme-connect.com

| Vinylic Telluride Substrate | Organozinc Reagent | Catalyst System | Solvent | Yield (%) | Reference |

|---|---|---|---|---|---|

| Functionalized (Z)-Vinylic Telluride | Arylzinc Chloride | PdCl₂ | THF | Good | thieme-connect.com |

| Diaryl Telluride | Organozinc Reagent | PdCl₂(dppf)·CH₂Cl₂ / CuI | THF | 88 | core.ac.uk |

| Non-functionalized Vinylic Telluride | Heteroarylzinc Chloride | Palladium Salts | - | - | thieme-connect.com |

Reactions with Electrophiles:

Vinylic tellurides can be converted into more reactive nucleophilic species, which then readily react with various electrophiles. A key strategy involves the transmetalation of the vinylic telluride to a vinylic cuprate. acs.orgtandfonline.com

Through a tellurium-copper transmetalation, (Z)-vinylic tellurides can be transformed into (Z)-vinylic higher-order cyanocuprates with complete retention of the double bond's configuration. acs.orgresearchgate.net These in-situ generated vinylic cuprates are effective nucleophiles for conjugate addition (or 1,4-addition) to α,β-unsaturated carbonyl compounds, specifically unhindered enones. acs.orgtandfonline.com This reaction, a type of Michael addition, forges a new carbon-carbon bond at the β-carbon of the enone, yielding a 1,5-dicarbonyl compound or a related structure after workup. acs.orgwikipedia.org The reaction provides good yields of the 1,4-addition products. acs.orgfigshare.com

| Vinylic Telluride Precursor | Cuprate Reagent | Enone Substrate | Product Type | Yield | Reference |

|---|---|---|---|---|---|

| (Z)-Vinylic Telluride | Higher Order Cyanocuprate | Unhindered Enone | 1,4-Addition Product | Good | acs.orgtandfonline.com |

The vinylic cuprates generated from vinylic tellurides also serve as potent nucleophiles for the ring-opening of epoxides. acs.orgrsc.org This reaction provides a direct route to homoallylic alcohols. The nucleophilic vinyl group attacks one of the epoxide carbons, cleaving the C-O bond and opening the three-membered ring in a process characteristic of an Sₙ2 reaction. acs.orglibretexts.org

The reaction of these cuprates with monosubstituted epoxides proceeds efficiently at 0 °C, with the nucleophile attacking the less-substituted carbon atom to yield the corresponding homoallylic alcohol. acs.orgresearchgate.net The double bond geometry of the original vinylic telluride is preserved in the final product. acs.org While simple vinylic cuprates react readily, those derived from more complex structures like conjugated 1-tellurodienes may require the addition of a Lewis acid, such as BF₃·Et₂O, to facilitate the reaction. acs.orgresearchgate.net

A significant feature of the epoxide ring-opening by vinylic cuprates is its high degree of stereospecificity. acs.orgnih.gov When an optically pure epoxide is used as the substrate, the ring-opening occurs via a stereospecific Sₙ2 mechanism. libretexts.orgyoutube.com The nucleophilic attack occurs from the backside of the carbon-oxygen bond, leading to an inversion of configuration at the center of attack. youtube.com This process results in the formation of a single stereoisomer of the corresponding homoallylic alcohol, demonstrating that the transmetalation and subsequent epoxide opening sequence is a reliable method for stereocontrolled synthesis. acs.orgresearchgate.net

Ring-Opening of Epoxides for Homoallylic Alcohol Synthesis

Tellurium Extrusion Reactions

The relatively weak carbon-tellurium bond (with a bond dissociation energy of approximately 48 kcal/mol) allows for tellurium extrusion reactions, where the tellurium atom is removed from the molecule to form a new carbon-carbon bond. scielo.brresearchgate.net

The extrusion of tellurium from organotellurium compounds, including vinylic tellurides, can be mediated by various metals to generate coupled products. scielo.br Reagents such as Raney Nickel (Raney-Ni) and palladium(0) complexes have been shown to facilitate this transformation. scielo.br For instance, treatment of divinyl tellurides with these metal reagents can lead to the formation of symmetrical 1,3-dienes through a reductive coupling mechanism where the tellurium atom is extruded. scielo.brresearchgate.net This detellurative coupling provides a method for creating new C-C bonds directly from organotellurium precursors. scielo.br

Heteroatom Exchange Reactions

One of the synthetically valuable transformations of organotellurium compounds is the exchange of the tellurium moiety for a heteroatom, such as a halogen. This provides a pathway to functionalized alkenes that can be difficult to access through other methods.

Vinylic tellurium trichlorides, which can be prepared from the reaction of alkynes with tellurium tetrachloride, undergo a facile tellurium-iodine exchange reaction. When treated with iodine (I₂), the tellurium trichloride (B1173362) group is replaced by an iodine atom. This reaction is notable for its stereoselectivity. scielo.br The process results in a syn-addition of the iodine and chlorine atoms across the original triple bond, affording a (Z)-vinylic iodide. scielo.br

This two-step sequence, starting from an alkyne, represents a straightforward methodology for the syn-iodochlorination of alkynes. scielo.br A similar transformation can be achieved using N-bromosuccinimide (NBS) to yield the corresponding vinylic bromide. scielo.br The reaction proceeds via an ipso-substitution mechanism on the tellurium(IV) center, where the halogen is selectively transferred from the tellurium to the vinylic carbon. scielo.br

Table 1: Tellurium-Halogen Exchange in Vinylic Tellurium Trichlorides scielo.br

| Starting Material | Reagent | Product | Stereochemistry |

|---|---|---|---|

| Vinylic Tellurium Trichloride | Iodine (I₂) | (Z)-1-Chloro-2-iodoalkene | syn-addition |

| Vinylic Tellurium Trichloride | N-Bromosuccinimide (NBS) | (Z)-1-Bromo-2-chloroalkene | syn-addition |

Stereochemical Control in Organic Synthesis Utilizing Vinylic Tellurides

A cornerstone of the synthetic utility of vinylic tellurides is the high degree of stereochemical control they offer, particularly in the formation of new carbon-carbon bonds. The hydrotelluration of terminal alkynes is highly stereoselective, almost exclusively producing (Z)-vinylic tellurides. scielo.brd-nb.info This well-defined geometry of the double bond can be maintained throughout subsequent transformations, making (Z)-vinylic tellurides valuable precursors for stereodefined vinylic organometallics. d-nb.info

The tellurium-metal exchange reaction, typically with organolithium reagents (Te/Li exchange), proceeds with complete retention of the (Z)-configuration of the double bond. scielo.brsemanticscholar.org This provides reliable access to (Z)-vinyllithium reagents, which are versatile nucleophiles in their own right. scielo.brsemanticscholar.org

Furthermore, these (Z)-vinyllithium species can be transmetallated to form other organometallic reagents, such as (Z)-vinylic cuprates, again with retention of the double bond geometry. acs.orgscielo.br These cuprates are highly effective in conjugate addition reactions with enones and in ring-opening reactions of epoxides, consistently preserving the Z-configuration of the vinyl group in the final product. acs.org This stereospecificity has been harnessed in the synthesis of complex molecules, including (Z)-enynes and homoallylic alcohols with a single, predictable stereoisomer. scielo.bracs.org

An exceptional level of stereochemical control can be achieved by modulating reaction conditions. For instance, the reaction of functionalized (Z)-vinylic tellurides with lower-order cyanocuprates can yield either the (Z) or (E) α,β-unsaturated product by simply changing the reaction temperature. scielo.brscielo.br When the telluride is added at low temperatures (e.g., -78 °C) and the reaction is allowed to proceed at 0 °C, the (Z)-isomer is formed with high selectivity. scielo.br Conversely, conducting the reaction at room temperature can lead to isomerization and the formation of the (E)-isomer. scielo.brscielo.br This temperature-dependent control over the double bond geometry from a single precursor is a unique and powerful tool in organic synthesis. scielo.br

Table 2: Stereoselective Transformations of (Z)-Vinylic Tellurides

| (Z)-Vinylic Telluride Derivative | Reagent(s) | Key Intermediate | Final Product Class | Stereochemical Outcome |

|---|---|---|---|---|

| Alkyl (Z)-vinyl telluride | n-BuLi | (Z)-Vinyllithium | - | Retention of Z-geometry scielo.brsemanticscholar.org |

| Alkyl (Z)-vinyl telluride | 1. n-BuLi; 2. Me₂Cu(CN)Li₂ | (Z)-Vinylic cuprate | 1,4-addition products (with enones) | Retention of Z-geometry acs.org |

| Alkyl (Z)-vinyl telluride | 1. n-BuLi; 2. n-Bu₂Cu(CN)Li₂ | (Z)-Vinylic cuprate | Homoallylic alcohols (with epoxides) | Retention of Z-geometry acs.org |

| Functionalized (Z)-vinyl telluride | R-Cu(CN)Li (at -78 to 0 °C) | (Z)-Vinylic cuprate | (Z)-α,β-Unsaturated ester/ketone | Retention of Z-geometry scielo.br |

| Functionalized (Z)-vinyl telluride | R-Cu(CN)Li (at room temp.) | Vinylic cuprate | (E)-α,β-Unsaturated ester/ketone | Inversion to E-geometry scielo.brscielo.br |

Advanced Spectroscopic Characterization of Vinylic Tellurides

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the characterization of organotellurium compounds. By analyzing the magnetic properties of atomic nuclei, particularly ¹H, ¹³C, and ¹²⁵Te, a wealth of information regarding the molecular structure and bonding can be obtained.

¹H NMR Analysis of Vinyl Proton Coupling Constants and Stereochemistry

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful method for determining the stereochemistry of vinylic compounds through the analysis of coupling constants (J-values) between the vinyl protons. hw.ac.uk The magnitude of the three-bond coupling constant (³JHH) is dihedral angle-dependent and, therefore, diagnostic of the cis or trans configuration of the double bond.

For vinylic hydrogens, a trans configuration typically exhibits coupling constants in the range of 11-18 Hz, while a cis configuration shows smaller coupling constants, generally between 6-15 Hz. libretexts.orglibretexts.org The two-bond coupling between geminal hydrogens (protons attached to the same alkene carbon) is usually much smaller, typically 5 Hz or less. libretexts.orglibretexts.org In the case of "Ethene, (ethyltelluro)-", the vinyl protons would exhibit distinct coupling patterns depending on their relative positions. For instance, the signal for a proton on the double bond would be split by both the geminal and vicinal protons, resulting in a doublet of doublets. libretexts.org

The chemical shifts of the vinyl protons are also influenced by the electronegativity and magnetic anisotropy of the tellurium atom. The ethyl group protons would present as a quartet for the methylene (B1212753) (–CH₂–) group coupled to the methyl (–CH₃) protons, and a triplet for the methyl group coupled to the methylene protons, with typical coupling constants around 6-8 Hz for protons on neighboring sp³-hybridized carbons. libretexts.org

| Coupling Type | Configuration | Typical Coupling Constant (³JHH) Range (Hz) |

|---|---|---|

| Vicinal | trans | 11-18 |

| Vicinal | cis | 6-15 |

| Geminal | - | 0-5 |

¹³C NMR Investigations of Carbon Frameworks

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides direct information about the carbon skeleton of a molecule. bhu.ac.in In "Ethene, (ethyltelluro)-", four distinct signals would be expected in the proton-decoupled ¹³C NMR spectrum, corresponding to the two vinylic carbons and the two carbons of the ethyl group. libretexts.org

The chemical shifts of the vinylic carbons are particularly informative. In ethene, the two equivalent carbons resonate at approximately 123 ppm. docbrown.info The introduction of the ethyltelluro group would cause a shift in these resonances. The carbon atom directly bonded to the tellurium atom (α-carbon) would experience a significant downfield or upfield shift depending on the complex interplay of inductive and shielding effects of the tellurium atom. Generally, alkene carbons resonate in the range of 110-150 ppm. bhu.ac.in The carbon atoms of the ethyl group would appear in the aliphatic region of the spectrum.

| Nature of Carbon Atom | δ (ppm) |

|---|---|

| Aliphatics | 10-40 |

| C–O, C–X | 50-70 |

| Alkyne | 70-80 |

| Alkenes, Aromatics | 110-150 |

| RCOOH, RCOOR | 170-180 |

| RCHO | 190-200 |

| RCOR' | 205-220 |

¹²⁵Te NMR Spectroscopy for Tellurium Environments

Tellurium-125 NMR spectroscopy is a highly sensitive probe of the electronic environment around the tellurium atom. northwestern.edu The ¹²⁵Te nucleus has a spin of 1/2 and a natural abundance of 7.07%, making it the most suitable tellurium isotope for NMR studies. huji.ac.il The chemical shift range for ¹²⁵Te is exceptionally wide, spanning over 5000 ppm, which makes it very sensitive to subtle changes in the coordination and electronic structure of the tellurium center. huji.ac.ilrsc.org

For organotellurium compounds with the general formula R-Te-R', the chemical shifts are highly dependent on the nature of the R and R' substituents. rsc.org In the case of "Ethene, (ethyltelluro)-", the ¹²⁵Te chemical shift would be influenced by the electronic properties of both the vinyl and ethyl groups. The chemical shift is primarily governed by the paramagnetic shielding term, which is related to the energy of the electronic transitions involving the tellurium p-character lone pair and antibonding orbitals. rsc.org

| Coordination Environment | Average ¹²⁵Te NMR Chemical Shift Range (ppm) |

|---|---|

| 2-coordinated | 300 to 1050 |

| 3-coordinated | 90 to 700 |

| 6-coordinated | -2000 to -4100 |

While "Ethene, (ethyltelluro)-" itself does not form a chelate ring, it can act as a ligand in metal complexes. The coordination of the tellurium atom to a metal center significantly alters its electronic environment, which is reflected in the ¹²⁵Te NMR chemical shift. The formation of a chelate ring, for instance in a complex where a bidentate ligand containing a telluroether moiety is involved, imposes conformational constraints and influences the bond angles and distances around the tellurium atom.

Studies on related telluroether complexes have shown that the ¹²⁵Te chemical shift is sensitive to the size and geometry of the chelate ring. The coordination shift, defined as the difference in chemical shift between the complexed and free ligand, provides valuable information about the nature of the metal-tellurium bond. Generally, coordination to a metal center leads to a downfield shift in the ¹²⁵Te resonance. The magnitude of this shift can be correlated with the strength of the metal-tellurium interaction and the stereochemistry of the resulting complex.

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule by probing their vibrational modes. researchgate.netmt.com

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that are well-suited for the identification of the characteristic functional groups in "Ethene, (ethyltelluro)-". spectroscopyonline.com The IR spectrum arises from the absorption of infrared radiation by molecular vibrations that cause a change in the dipole moment, while the Raman spectrum results from the inelastic scattering of light by molecular vibrations that involve a change in polarizability. mt.com

For "Ethene, (ethyltelluro)-", the key vibrational modes include the C=C stretching, C-H stretching and bending of the vinyl group, and the C-H stretching and bending of the ethyl group. The C=C stretching vibration in alkenes typically appears in the region of 1620-1680 cm⁻¹ in the IR spectrum. docbrown.info The vinylic C-H stretching vibrations are expected above 3000 cm⁻¹, while the aliphatic C-H stretching vibrations of the ethyl group occur just below 3000 cm⁻¹. docbrown.info The C-Te stretching vibration is expected to appear in the far-infrared region, typically below 600 cm⁻¹.

Raman spectroscopy is particularly useful for observing the C=C and C-Te bonds, as these are generally more polarizable and give rise to strong Raman signals. mt.com The symmetrical nature of the C=C bond in some alkenes can lead to a weak or absent IR absorption, making Raman spectroscopy a more effective tool for its detection. docbrown.info

| Functional Group | Vibrational Mode | Characteristic Absorption Range (cm⁻¹) |

|---|---|---|

| C=C | Stretching | 1620-1680 |

| Vinylic C-H | Stretching | 3010-3095 |

| Vinylic C-H | Out-of-plane bending | 675-1000 |

| Aliphatic C-H | Stretching | 2850-2960 |

| C-Te | Stretching | <600 |

Mass Spectrometry (MS) Techniques

Mass spectrometry is an indispensable analytical technique for the characterization of organotellurium compounds, providing direct information on elemental composition and structure through fragmentation patterns. fu-berlin.deresearchgate.netuni-saarland.de Modern "soft" ionization techniques are particularly crucial for studying reaction pathways, as they allow for the observation of delicate intermediates that would be destroyed by harsher methods. nih.govnih.gov

Electrospray ionization mass spectrometry (ESI-MS) has emerged as a premier tool for mechanistic studies in solution, owing to its unique ability to gently transfer ionic species from the liquid phase into the gas phase for detection. mdpi.comresearchgate.net This "ion fishing" capability allows for the direct observation and characterization of transient reaction intermediates, providing snapshots of the reaction's progress. researchgate.netresearchgate.net

In the context of vinylic telluride chemistry, ESI-MS and its tandem version (ESI-MS/MS) have been successfully employed to unravel complex reaction mechanisms. researchgate.netacs.org For instance, in the palladium-catalyzed coupling of vinylic tellurides with alkynes, ESI-MS was instrumental in intercepting and characterizing key cationic Pd-Te intermediates for the first time. acs.org This direct evidence confirmed the role of these species in the catalytic cycle. acs.org Similarly, ESI-MS has been used to detect tellurium-centered radical adducts, providing evidence for free radical mechanisms in reactions such as the addition of tellurium tetrachloride (TeCl₄) to alkynes. researchgate.net The ability to perform tandem MS experiments (MS/MS) further allows for the fragmentation of these isolated intermediates, yielding structural information that helps to confirm their identity. researchgate.netacs.org

Table 2: Examples of Vinylic Telluride Reaction Intermediates Identified by ESI-MS

| Reaction Type | Intermediate Class | Detection Method | Significance | Citation |

| Pd-catalyzed Coupling | Cationic Pd-Te Complexes | ESI-MS, ESI-MS/MS | First direct observation; confirmed mechanistic proposals. | acs.org |

| TeCl₄ Addition to Alkynes | Tellurium-centered Radicals | ESI-MS, ESI-MS/MS, EPR Spin Trapping | Provided evidence for a free-radical reaction pathway. | researchgate.net |

X-ray Diffraction Analysis for Solid-State Structures and Stereochemistry

Single-crystal X-ray diffraction is the definitive method for elucidating the precise three-dimensional atomic arrangement, solid-state structures, and stereochemistry of crystalline compounds like vinylic tellurides. fu-berlin.deresearchgate.netacs.orgrigaku.com This technique provides unambiguous data on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the nature of chemical bonding. rigaku.comrigaku.com

For vinylic tellurides featuring intramolecular Te-O interactions, X-ray analysis reveals several key structural features. Studies on compounds such as β-(4-ethoxyphenyltelluro)-β-phenylpropenal show that they exist as Z-diastereomers in the crystal. researchgate.net The geometry around the tellurium atom is often a T-shaped configuration, a hallmark of hypervalent tellurium stabilized by the intramolecular coordination. researchgate.netresearchgate.net The intramolecular Te···O distance is consistently found to be significantly shorter than the sum of the van der Waals radii of tellurium and oxygen (approximately 3.58 Å), yet longer than a standard covalent Te-O bond (around 2.03 Å), providing clear evidence of a strong dative or secondary bonding interaction. nih.gov For example, a Te···O distance of 2.725 Å was reported for one such vinylic telluride. researchgate.net In other related organotellurium compounds, similar Te···O distances of 2.847 Å to 2.926 Å have been measured. nih.gov

Table 3: Selected X-ray Crystallographic Data for Vinylic Tellurides with Te-O Interaction

| Parameter | Typical Value/Observation | Significance | Citations |

| Stereochemistry | Z-diastereomer | The intramolecular interaction locks the conformation. | researchgate.net |

| Te Geometry | T-shaped configuration | Indicates hypervalent coordination at the tellurium center. | researchgate.netresearchgate.net |

| Intramolecular Te···O Distance | 2.7 - 2.9 Å | Significantly shorter than van der Waals sum (3.58 Å), confirming a strong secondary bond. | researchgate.netnih.gov |

| C(trans)–Te···O Angle | ~155 - 158° | Favorable geometry for n → σ* orbital overlap. | nih.gov |

| Solid-State Packing | Formation of supramolecular chains via chalcogen bonds | Demonstrates the role of weak interactions in crystal engineering. | mdpi.com |

Computational Chemistry Approaches to Vinylic Telluride Studies

Quantum Chemical Calculations of Molecular Geometry and Electronic Structure

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2), are fundamental to determining the three-dimensional structure and electronic landscape of vinylic tellurides. cdnsciencepub.comasianpubs.org These calculations allow for the optimization of molecular geometries, predicting bond lengths, bond angles, and dihedral angles with high accuracy.

For instance, a conformational analysis of the related divinyl telluride at the MP2 level revealed three stable conformers, with the most favorable having the vinyl groups in skewed s-cis and s-trans orientations. rsc.org The relative energies of these conformers, calculated considering solvent effects, are critical for understanding the compound's behavior in solution. rsc.org

Table 1: Calculated Relative Energies of Divinyl Telluride Conformers

| Conformer | Vinyl Group Orientations | Relative Energy (kJ mol⁻¹) |

|---|---|---|

| A | Skewed s-cis and s-trans | 0.0 |

| B | s-trans and s-trans | +2.7 |

| C | s-trans and s-trans | +5.5 |

Data sourced from MP2/aug-cc-pVTZ-pp level calculations with PCM solvent model (CDCl₃). rsc.org

Beyond geometry, these calculations elucidate the electronic structure. Analysis of frontier molecular orbitals (HOMO and LUMO) and their energy gaps can be used to interpret the reactivity and biological activity of organotellurium compounds. asianpubs.org DFT calculations have also been used to study the electronic properties and reactivity of tellurium-based complexes, providing insights into charge distribution and potential binding sites. figshare.com In the context of Ethene, (ethyltelluro)-, calculations would reveal the influence of the ethyltelluro group on the π-system of the ethene moiety, such as the elongation of the C=C bond and changes in charge transfer upon interaction with other species. rsc.org

Mechanistic Probing via Density Functional Theory (DFT)

DFT has proven to be a powerful method for investigating the mechanisms of reactions involving organotellurium compounds. dntb.gov.ua It allows researchers to map out entire reaction pathways, identify intermediates, and calculate the energies of transition states, thereby providing a detailed picture of how a reaction proceeds. rsc.org

DFT studies have been successfully applied to understand various reactions, including:

Oxidative additions: The mechanism of bromine addition to tellurophenes was studied using DFT, supporting a three-step process involving an initial association complex and a monobrominated intermediate. researchgate.net

Redox cycles: DFT calculations have shed light on the Te(II)/Te(IV) redox cycle, which is crucial for the antioxidant-like activity of some diorganotellurides. researchgate.net

Electrocatalysis: Theoretical calculations have helped to understand the reaction pathways for the electrochemical reduction of nitrogen to ammonia (B1221849) on zinc telluride surfaces, identifying preferred binding sites and potential-determining steps. nih.gov

Cross-coupling reactions: For Stille-type couplings, DFT calculations have shown that the transmetalation step is often rate-limiting. acs.org

A key strength of DFT in mechanistic studies is its ability to locate and characterize transition states (TS)—the highest energy points along a reaction coordinate. rsc.org The energy of the transition state relative to the reactants determines the activation energy, which governs the reaction rate. The geometry of the TS provides a snapshot of the bond-breaking and bond-forming processes. rsc.org

For example, in the copper-catalyzed Eglinton homocoupling of alkynes, DFT calculations identified a deprotonation transition state with an activation barrier of less than 9 kcal/mol. ub.edu The geometry of this TS revealed a significant shortening of the Cu-C distance and nearly equal C-H and O-H distances, indicating a concerted proton transfer. ub.edu Similarly, in the hydrotelluration of alkynes, a key step in the synthesis of vinylic tellurides, the transition state energy for the initial nucleophilic attack has been calculated to understand the reaction's feasibility. escholarship.orgresearchgate.net These calculations provide a quantitative basis for rationalizing and predicting reaction outcomes. researchgate.net

Many reactions in organic synthesis can yield multiple products (isomers). DFT calculations are instrumental in predicting the regioselectivity (which atom bonds to which) and stereoselectivity (the 3D arrangement of atoms) of these reactions. researchgate.netnih.gov This predictive power is particularly valuable in the synthesis of vinylic tellurides, where controlling the geometry of the double bond is often crucial. nih.govacs.org

The hydrotelluration of terminal alkynes is a primary method for synthesizing vinylic tellurides. researchgate.net This reaction is known to be highly stereoselective, typically proceeding via a cis-addition to yield Z-vinylic tellurides with near-perfect selectivity. researchgate.netfigshare.com DFT calculations can rationalize this observed stereoselectivity by comparing the activation barriers of the transition states leading to the syn- and anti-addition products. The lower energy pathway corresponds to the major product observed experimentally. mdpi.com Furthermore, DFT can help predict the regioselectivity (Markovnikov vs. anti-Markovnikov addition), which can be influenced by both electronic and steric factors of the alkyne substrate. researchgate.netresearchgate.net This predictive capability allows for the in silico screening of substrates and conditions to optimize the synthesis of a desired isomer of a vinylic telluride. nih.gov

Advanced Computational Methodologies for Tellurium-Containing Compounds

While DFT is a workhorse for many applications, the accurate description of heavy elements like tellurium often requires more advanced computational methods. dntb.gov.ua This is due to the strong influence of relativistic effects and electron correlation. q-chem.com High-level correlated ab initio methods, such as the second-order polarization propagator approach (SOPPA) combined with coupled-cluster methods (CCSD), have been employed to calculate specific properties like NMR spin-spin coupling constants with high accuracy, providing results in very good agreement with experimental data for compounds like divinyl telluride. rsc.org

Treating all electrons in a heavy atom like tellurium is computationally very expensive. q-chem.com Effective Core Potentials (ECPs), also known as pseudopotentials, are a crucial tool to manage this cost. uni-muenchen.de ECPs replace the chemically inert core electrons with a potential, allowing calculations to focus only on the valence electrons that participate in bonding. uni-muenchen.de

A critical aspect of using ECPs is that they must implicitly include relativistic effects, which are significant for tellurium. q-chem.comcdnsciencepub.com There are various types of ECPs, such as "small-core" and "large-core" potentials, which differ in the number of electrons included in the core. uni-muenchen.de The choice and calibration of an ECP are vital for obtaining accurate results. researchgate.net Researchers perform benchmark studies where results from different ECPs are compared against experimental data or higher-level, all-electron calculations to determine the most suitable ECP for a specific type of compound or property. acs.orgresearchgate.net For instance, geometry and energy calibration studies are performed to arrive at a properly benchmarked ECP for tellurium-containing compounds before they are used in studies like alkyne hydrotelluration. acs.orgresearchgate.net Newer generations of correlation-consistent ECPs (ccECPs) have been specifically developed for heavy elements, including tellurium, to improve accuracy in valence-only calculations. aip.org

Molecular Dynamics Simulations and Conformational Analysis

Vinylic tellurides can exhibit significant conformational flexibility due to the soft nature of the carbon-tellurium bond. researchgate.net Molecular dynamics (MD) simulations are a computational technique used to study the physical movement of atoms and molecules over time, providing a powerful tool for conformational analysis. manchester.ac.uk

By simulating the molecule's motion, MD can explore the potential energy surface and identify the various accessible conformations and the energy barriers between them. manchester.ac.uk For conformationally labile molecules like divinyl telluride, computational analysis is essential to identify the most stable conformers present in a sample. rsc.org A combined approach using classical MD simulations to sample a wide range of structures followed by DFT calculations on the sampled geometries has been successfully used to analyze the structure of flexible organotellurium compounds and accurately calculate properties like NMR chemical shifts, which are highly sensitive to conformation. researchgate.net

Applications of Ethene, Ethyltelluro and Analogous Organotellurium Compounds in Materials Science

Precursors for Tellurium-Containing Films and Semiconductors

Organotellurium compounds are instrumental in the fabrication of tellurium-based thin films and semiconductors, which are key components in various electronic and optoelectronic devices. psu.eduresearchgate.net

Metal-Organic Chemical Vapor Deposition (MOCVD) Precursors

Metal-Organic Chemical Vapor Deposition (MOCVD) is a widely used technique for growing high-quality thin films with precise control over thickness and composition. slideshare.net Organotellurium compounds, including analogues of "Ethene, (ethyltelluro)-", serve as volatile and reactive precursors in the MOCVD process for depositing telluride-containing materials. researchgate.neteuropa.eu For instance, polycrystalline cadmium telluride (CdTe) films, a crucial material for thin-film solar cells, have been successfully deposited through the reaction of organocadmium compounds with organotellurium precursors like diethyltelluride (DETe) and di-isopropyltelluride (DIPTe). psu.eduaip.org

The choice of the organotellurium precursor is critical as it influences the deposition temperature and the quality of the resulting film. For example, the use of ditertiarybutyltelluride has been shown to enable the growth of CdTe and mercury telluride (HgTe) films at lower temperatures compared to other alkyl organotellurium compounds. researchgate.net This is attributed to the reduced stability of the branched alkyl telluride. researchgate.net The development of new organotellurium precursors remains an active area of research, aiming to synthesize compounds that are rich in tellurium and can readily release it during the deposition process, a desirable characteristic for a semiconductor precursor. europa.eu

Table 1: Examples of Organotellurium MOCVD Precursors and Resulting Films

| Organotellurium Precursor | Resulting Film | Deposition Temperature Range | Reference |

| Diethyltelluride (DETe) | Cadmium Telluride (CdTe) | Not Specified | aip.org |

| Di-isopropyltelluride (DIPTe) | Cadmium Telluride (CdTe) | 400 °C | aip.org |

| Ditertiarybutyltelluride | Cadmium Telluride (CdTe) | As low as 220 °C | researchgate.net |

| Ditertiarybutyltelluride | Mercury Telluride (HgTe) | As low as 230 °C | researchgate.net |

| Methyl(allyl)telluride (Me(allyl)Te) | Cadmium Telluride (CdTe) | 250–320 °C | researchgate.net |

| Methyl(allyl)telluride (Me(allyl)Te) | Mercury Telluride (HgTe) | 250–320 °C | researchgate.net |

Atomic Layer Deposition (ALD) Applications

Atomic Layer Deposition (ALD) is another thin-film deposition technique that offers exceptional conformity and precise thickness control at the atomic level, which is crucial for fabricating next-generation electronic devices with high-aspect-ratio structures. acs.orgnih.govresearchgate.net The development of suitable and highly reactive tellurium precursors has been a key challenge for the ALD of telluride-containing materials. nih.gov

While traditional organometallic precursors often used in CVD have shown limitations in achieving true self-limiting ALD growth, a breakthrough came with the use of alkylsilyl compounds of tellurium, such as (Et3Si)2Te. nih.govepfl.ch These precursors react efficiently with various metal halides, enabling the ALD of materials like antimony telluride (Sb2Te3) and germanium telluride (GeTe). researchgate.netnih.gov The resulting films, prepared at temperatures as low as 90°C, exhibit excellent conformality. researchgate.net

Recent advancements have also demonstrated the successful layer-by-layer growth of two-dimensional tellurium thin films using high-pressure ALD (HP-ALD). acs.orgnih.govelsevierpure.com This method has yielded films with promising electronic properties, including high mobility, making them suitable for p-type semiconductors. acs.orgnih.govelsevierpure.com The optimal temperature window for this ALD process was identified to be between 80 and 120 °C. acs.org The development of novel tellurium precursors with high thermal stability is ongoing to expand the process window for ALD to higher temperatures. google.com

Tellurium-Containing Polymers

The incorporation of tellurium into polymer backbones gives rise to materials with unique electronic and optical properties, making them promising candidates for applications in organic electronics. researchgate.net

Monomers and Precursors for Polymer Synthesis

Organotellurium compounds, including vinyl derivatives like "Ethene, (ethyltelluro)-", can serve as monomers in addition polymerization reactions to form tellurium-containing polymers. lumenlearning.comchemguide.co.ukigcseaid.comsavemyexams.com In this type of polymerization, the double bond in the monomer breaks, and the molecules link together to form long polymer chains. igcseaid.com The synthesis of tellurophene-based monomers and their subsequent polymerization has been a significant area of research. acs.org However, the synthesis of tellurophene (B1218086) monomers and polymers presents greater challenges compared to their lighter chalcogen analogues (sulfur and selenium) due to differences in reactivity and stability. acs.org

Researchers have developed various methods for the synthesis of organotellurium monomers. For example, some new organometallic monomers based on tellurium, such as Bis(4-aminophenyl) ditelluride and Bis(4-aminophenyl)telluride, have been synthesized and subsequently polymerized. rdd.edu.iqresearchgate.net Organotellurium compounds are also utilized in controlled radical polymerization techniques, such as organotellurium-mediated radical polymerization (TERP), where they act as chain transfer agents to produce well-defined polymers. acs.orgoup.comtcichemicals.com

Synthesis of π-Conjugated Polymers

Tellurophenes, which are five-membered aromatic rings containing a tellurium atom, are key building blocks for π-conjugated polymers. researchgate.netrsc.orgwikipedia.org These polymers are of great interest due to their potential applications in organic electronic devices. researchgate.net The incorporation of heavier heteroatoms like tellurium into π-conjugated systems can lead to improved carrier mobility and device efficiency. researchgate.net

The synthesis of polytellurophenes has been achieved through various polymerization methods, including Kumada, Negishi, Suzuki-Miyaura, and direct arylation polymerizations. researchgate.netrsc.org For instance, a tellurophene-vinylene copolymer was synthesized via Stille coupling, resulting in a polymer with a small optical band gap. wikipedia.org The synthesis of well-defined, high molecular weight poly(3-alkyltellurophene)s has been accomplished using Kumada catalyst transfer polycondensation (KCTP), which has allowed for the creation of a series of regioregular and low dispersity poly(3-alkylchalcogenophene)s. scholaris.ca

Table 2: Research Findings on π-Conjugated Tellurium-Containing Polymers

| Polymer Type | Synthesis Method | Key Finding | Reference |

| Tellurophene-vinylene copolymer | Stille coupling | Reduction in the optical band gap to 1.4 eV. | wikipedia.org |

| Poly[(tellurophene-2,5-diyl)-alt-(2,5-dialkoxybenzene-1,4-diyl)] | Post-element-transformation of an organotitanium polymer | Fully coplanar ring units through a tellurium–oxygen interaction, high HOMO and low LUMO energy levels. | rsc.org |

| Poly(3-alkyltellurophene)s | Kumada catalyst transfer polycondensation (KCTP) | First controlled synthesis of well-defined, high molecular weight polytellurophenes. | scholaris.ca |

| Fused-tellurophene-containing donor-acceptor polymer | Suzuki coupling | Narrow optical band gap of 1.06 eV. | researchgate.net |

A powerful strategy for modifying the properties of tellurium-containing polymers is through post-polymerization functionalization. One such method is the tellurium-lithium exchange reaction. nih.govresearchgate.netscielo.brsemanticscholar.org This reaction allows for the conversion of the tellurium atoms within the polymer backbone into reactive lithium sites. nih.gov These lithiated polymer precursors can then be reacted with various electrophiles to introduce a wide range of functional groups onto the polymer chain. nih.govsemanticscholar.org

For example, a regioregular organometallic polymer containing 1,4-dilithio-1,3-butadiene units was generated by reacting a tellurophene-containing polymer with n-butyllithium. nih.gov This lithiated polymer was subsequently reacted with tri-n-butyltin chloride to produce a functionalized π-conjugated polymer with a number-average molecular weight of 7320 and an optical band gap of 2.67 eV. nih.gov This approach provides a versatile synthetic tool for creating a variety of functionalized π-conjugated polymers with tailored properties. nih.gov The tellurium-lithium exchange reaction has been successfully applied to β-tellurium amines to generate nitrogen-containing organolithium compounds, which can be trapped with various electrophiles to produce the desired products in good to excellent yields. scielo.br

Polytellurophenes in Organic Electronics

Polytellurophenes (PTes) are a class of conjugated polymers composed of repeating tellurophene monomer units. rsc.org They are considered a relatively unexplored frontier in the field of electronic materials, potentially bridging the gap between traditional conjugated polymers and inorganic solid-state semiconductors. nih.gov The unique properties of tellurium, a metalloid, impart novel redox, optical, and electronic characteristics to these polymers. rsc.org

The integration of tellurophene into polymer backbones, either as a homopolymer or as a copolymer, can be tailored to optimize optoelectronic performance. rsc.org This unique structure facilitates the movement of delocalized charge carriers along the polymer chains and charge transfer between chains, which is fundamental to their application in electronics. rsc.org

Research has shown that tellurophene-containing polymers exhibit promising characteristics for use in organic field-effect transistors (OFETs), which are essential components in switching or logic elements. rsc.org A comparative study of a donor-acceptor (D–A) conjugated polymer containing tellurophene with its thiophene-based counterpart revealed significant advantages for the tellurium-based material. The tellurophene polymer demonstrated high hole mobility, a critical parameter for OFET performance. This enhanced mobility was attributed to a more favorable edge-on orientation of the polymer chains and strong intermolecular π–π stacking interactions, stemming from the potent donor nature of the tellurophene unit. rsc.org Despite these promising findings, challenges in the synthesis and processing of polytellurophenes remain, and the field is still in its early stages of development. nih.govmitacs.ca

Table 1: Comparison of Tellurophene and Thiophene-Containing Polymers in OFETs

| Property | Tellurophene-Based Polymer (PDTDPPTe) | Thiophene-Based Analogue |

| Key Feature | Contains tellurophene heterocycle | Contains thiophene (B33073) heterocycle |

| Hole Mobility | High | Lower than tellurophene analogue |

| Polymer Chain Orientation | Favorable "edge-on" orientation | Less optimal orientation |